molecular formula C16H19NO3 B3041541 (2Z)-2-[(2,5-dimethoxyphenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-one CAS No. 315244-82-7

(2Z)-2-[(2,5-dimethoxyphenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-one

Cat. No. B3041541
CAS RN: 315244-82-7
M. Wt: 273.33 g/mol
InChI Key: DCDDXBMYLSHGGN-UVTDQMKNSA-N
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Description

(2Z)-2-[(2,5-dimethoxyphenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-one, also known as DMMDA, is a psychoactive compound that belongs to the family of phenethylamines. It is a derivative of the hallucinogenic drug, mescaline, and has been found to exhibit similar effects on the central nervous system. DMMDA has been the subject of scientific research due to its potential therapeutic applications in treating various neurological disorders.

Scientific Research Applications

Synthesis and Structural Analysis

1-azabicyclo[2.2.2]octan-3-ones, including compounds similar to (2Z)-2-[(2,5-dimethoxyphenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-one, have been synthesized and structurally analyzed. These compounds have been prepared through base-catalyzed condensation processes and their molecular conformations have been studied, particularly how they are affected by the position of ortho-methoxy groups (Sonar, Parkin, & Crooks, 2006).

Conformationally Rigid Analogs

Research has also focused on creating conformationally rigid analogs of certain acids using similar compounds. These are synthesized from precursors like dimethyl rac-2,5-dibromohexanedioate, which forms structures similar to (2Z)-2-[(2,5-dimethoxyphenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-one (Kubyshkin et al., 2009).

Alkaloid Structure Correlation

Structures similar to (2Z)-2-[(2,5-dimethoxyphenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-one have been used in studies to understand and correlate with the structures of sarpagine-like indole alkaloids. This research involves the investigation of cis and trans isomers of related compounds (Binst et al., 2010).

Antiprotozoal Activity

Similar compounds have been investigated for their antiprotozoal activities. Studies have focused on synthesizing 2-azabicyclo[3.2.2]nonanes from compounds like (2Z)-2-[(2,5-dimethoxyphenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-one to test against Trypanosoma brucei rhodesiense and Plasmodium falciparum (Seebacher et al., 2005).

properties

IUPAC Name

(2Z)-2-[(2,5-dimethoxyphenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO3/c1-19-13-3-4-15(20-2)12(9-13)10-14-16(18)11-5-7-17(14)8-6-11/h3-4,9-11H,5-8H2,1-2H3/b14-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCDDXBMYLSHGGN-UVTDQMKNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C=C2C(=O)C3CCN2CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1)OC)/C=C\2/C(=O)C3CCN2CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2Z)-2-[(2,5-dimethoxyphenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2Z)-2-[(2,5-dimethoxyphenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-one
Reactant of Route 2
(2Z)-2-[(2,5-dimethoxyphenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-one
Reactant of Route 3
(2Z)-2-[(2,5-dimethoxyphenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-one
Reactant of Route 4
(2Z)-2-[(2,5-dimethoxyphenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-one
Reactant of Route 5
(2Z)-2-[(2,5-dimethoxyphenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-one
Reactant of Route 6
Reactant of Route 6
(2Z)-2-[(2,5-dimethoxyphenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-one

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